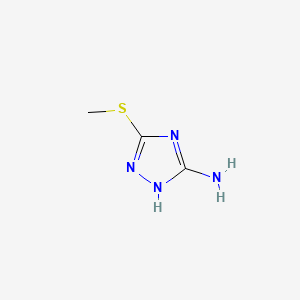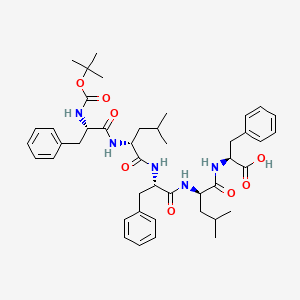
{Boc}-Phe-Leu-Phe-Leu-Phe
Übersicht
Beschreibung
Die Verbindung N-tert-Butyloxycarbonyl-L-Phenylalanin-L-Leucin-L-Phenylalanin-L-Leucin-L-Phenylalanin, allgemein als {Boc}-Phe-Leu-Phe-Leu-Phe bezeichnet, ist ein synthetisches Peptid. Es wird häufig als Antagonist von Formylpeptidrezeptoren (FPRs), insbesondere FPR1 und FPR2, verwendet . Diese Verbindung hat in der wissenschaftlichen Forschung aufgrund ihrer Fähigkeit, die angiogene Aktivität von Heparin-bindenden Wachstumsfaktoren zu hemmen, große Aufmerksamkeit erlangt .
Wissenschaftliche Forschungsanwendungen
{Boc}-Phe-Leu-Phe-Leu-Phe has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine, also known as BOC-PHE-D-LEU-PHE-D-LEU-PHE-OH, primarily targets the formyl peptide receptor and the lipoxin A4 receptor . These receptors play a crucial role in the immune response, particularly in the chemotaxis of neutrophils.
Mode of Action
This compound acts as an antagonist for the formyl peptide and lipoxin A4 receptors . By binding to these receptors, it inhibits their activation and subsequent signaling pathways. This results in a decrease in the chemotactic response of neutrophils, reducing their migration towards sites of inflammation.
Biochemical Pathways
The antagonistic action of BOC-PHE-D-LEU-PHE-D-LEU-PHE-OH on the formyl peptide and lipoxin A4 receptors affects several biochemical pathways. One of the key pathways is the diacylglycerol (DAG) pathway . DAG is a second messenger that plays a vital role in signal transduction, particularly in the activation of protein kinase C . By inhibiting the formyl peptide receptor, this compound reduces the production of DAG, thereby affecting the downstream signaling events.
Result of Action
The primary result of BOC-PHE-D-LEU-PHE-D-LEU-PHE-OH’s action is the reduction in neutrophil chemotaxis . By inhibiting the formyl peptide and lipoxin A4 receptors, it decreases the migration of neutrophils towards sites of inflammation. This can have significant effects on the immune response, potentially reducing inflammation and tissue damage.
Biochemische Analyse
Biochemical Properties
Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine plays a significant role in biochemical reactions, particularly as an antagonist of formyl peptide receptors. These receptors are part of the G protein-coupled receptor family and are involved in various immune responses . The compound interacts with formyl peptide receptors, inhibiting their activity and thereby modulating the immune response. This interaction is crucial for understanding the signaling mechanisms and pathways that govern immune cell activation and response .
Cellular Effects
The effects of butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine on cells are profound, particularly in immune cells such as neutrophils. By inhibiting formyl peptide receptors, the compound can alter cell signaling pathways, affecting processes such as chemotaxis, degranulation, and superoxide production . These changes can influence gene expression and cellular metabolism, providing insights into the regulation of immune responses and potential therapeutic applications .
Molecular Mechanism
At the molecular level, butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine exerts its effects by binding to formyl peptide receptors, preventing their activation by natural ligands such as N-formylmethionyl-leucyl-phenylalanine . This binding inhibits downstream signaling pathways, including those involving diacylglycerol and protein kinase C, which are critical for various cellular responses . The compound’s ability to modulate these pathways highlights its potential as a tool for studying receptor-mediated signaling and immune cell function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity for extended periods, allowing for prolonged observation of its effects on immune cells .
Dosage Effects in Animal Models
The effects of butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine in animal models are dose-dependent. At lower doses, the compound effectively inhibits formyl peptide receptor activity without causing significant adverse effects . At higher doses, it can induce toxic effects, highlighting the importance of careful dosage optimization in experimental settings . Understanding the threshold and toxic effects of the compound is crucial for its safe and effective use in research .
Metabolic Pathways
Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine is involved in metabolic pathways related to immune cell signaling. The compound interacts with enzymes and cofactors that regulate the production of signaling molecules such as diacylglycerol and inositol trisphosphate . These interactions can affect metabolic flux and the levels of various metabolites, providing insights into the regulation of immune responses and potential therapeutic targets .
Transport and Distribution
Within cells and tissues, butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its activity and function. Understanding the transport and distribution mechanisms of the compound is essential for optimizing its use in experimental settings .
Subcellular Localization
The subcellular localization of butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, providing valuable insights into the regulation of immune cell function and signaling pathways .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von {Boc}-Phe-Leu-Phe-Leu-Phe erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die sequentielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an ein festes Harz gebunden ist. Der Prozess beginnt mit der Anbindung der ersten Aminosäure, N-tert-Butyloxycarbonyl-L-Phenylalanin, an das Harz. Nachfolgende Aminosäuren, L-Leucin und L-Phenylalanin, werden schrittweise unter Verwendung von Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) hinzugefügt. Nach Beendigung der Peptidkette wird die Verbindung vom Harz abgespalten und gereinigt .
Industrielle Produktionsmethoden
In industrieller Umgebung folgt die Produktion von this compound ähnlichen Prinzipien wie SPPS, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden eingesetzt, um den Prozess zu optimieren und eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung fortschrittlicher Reinigungsmethoden, wie z. B. Hochleistungsflüssigkeitschromatographie (HPLC), erhöht die Qualität des Endprodukts weiter .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Phenylalaninreste im Peptid können oxidiert werden, um Phenylalaninderivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die Struktur des Peptids zu modifizieren, was möglicherweise seine biologische Aktivität verändert.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Peptid einführen und so seine Eigenschaften verbessern.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Reagenzien wie N,N-Dimethylformamid (DMF) und Trifluoressigsäure (TFA) werden bei Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen modifizierte Peptide mit veränderten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten aufweisen können .
Wissenschaftliche Forschungsanwendungen
This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit Formylpeptidrezeptoren (FPRs). Durch die Bindung an diese Rezeptoren hemmt die Verbindung die angiogene Aktivität von Heparin-bindenden Wachstumsfaktoren wie dem Gefäßendothelwachstumsfaktor-A (VEGF-A). Diese Interaktion verhindert die Bindung von VEGF-A an seinen Rezeptor, VEGFR2, und hemmt so nachgeschaltete Signalwege, die an der Angiogenese beteiligt sind .
Analyse Chemischer Reaktionen
Types of Reactions
{Boc}-Phe-Leu-Phe-Leu-Phe undergoes various chemical reactions, including:
Oxidation: The phenylalanine residues in the peptide can be oxidized to form phenylalanine derivatives.
Reduction: Reduction reactions can be employed to modify the peptide’s structure, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the peptide, enhancing its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like N,N-dimethylformamide (DMF) and trifluoroacetic acid (TFA) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include modified peptides with altered functional groups, which can exhibit different biological activities .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-tert-Butyloxycarbonyl-L-Methionin-L-Leucin-L-Phenylalanin (BOC1): Wirkt nur als Antagonist von FPR1.
N-tert-Butyloxycarbonyl-L-Phenylalanin-D-Leucin-L-Phenylalanin-D-Leucin-L-Phenylalanin (BOC2): Ähnlich wie {Boc}-Phe-Leu-Phe-Leu-Phe, jedoch mit D-Leucinresten.
Einzigartigkeit
This compound ist einzigartig aufgrund seiner Fähigkeit, sowohl FPR1 als auch FPR2 zu hemmen, was es zu einem vielseitigen Werkzeug in der Forschung mit Formylpeptidrezeptoren macht. Seine hemmende Wirkung auf die Angiogenese unterscheidet es weiter von anderen ähnlichen Verbindungen .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2R)-4-methyl-2-[[(2S)-2-[[(2R)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H59N5O8/c1-28(2)23-33(46-41(53)36(26-31-19-13-9-14-20-31)49-43(56)57-44(5,6)7)38(50)47-35(25-30-17-11-8-12-18-30)40(52)45-34(24-29(3)4)39(51)48-37(42(54)55)27-32-21-15-10-16-22-32/h8-22,28-29,33-37H,23-27H2,1-7H3,(H,45,52)(H,46,53)(H,47,50)(H,48,51)(H,49,56)(H,54,55)/t33-,34-,35+,36+,37+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNZQSPFQJCBJQ-DWCHZDDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H59N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30216738 | |
| Record name | Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30216738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
786.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66556-73-8 | |
| Record name | Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066556738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30216738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Boc-Phe-D-Leu-Phe-D-Leu-Phe-OH?
A1: Boc-Phe-D-Leu-Phe-D-Leu-Phe-OH acts as a potent antagonist of the N-formyl peptide receptor 1 (FPR1) []. This receptor is found on immune cells like neutrophils and plays a crucial role in inflammatory responses. By blocking FPR1, this compound can inhibit neutrophil activation and subsequent inflammatory processes [, , ].
Q2: Can you elaborate on the structure-activity relationship (SAR) of Boc-Phe-D-Leu-Phe-D-Leu-Phe-OH and its analogs?
A2: Research suggests that modifications to the peptide sequence of Boc-Phe-D-Leu-Phe-D-Leu-Phe-OH can significantly affect its potency and selectivity for FPR1. For instance, substituting L-amino acids with their D-isomers can enhance resistance to enzymatic degradation and improve stability [].
Q3: What downstream effects occur upon Boc-Phe-D-Leu-Phe-D-Leu-Phe-OH binding to FPR1?
A3: Binding of Boc-Phe-D-Leu-Phe-D-Leu-Phe-OH to FPR1 competitively inhibits the binding of natural agonists like N-formyl peptides []. This blockage disrupts downstream signaling cascades usually activated by FPR1, such as:
- Inhibition of chemotaxis: Neutrophils are prevented from migrating towards the site of inflammation [, ].
- Suppression of lysozyme release: The release of lysozyme, an enzyme involved in bacterial degradation, is reduced [].
- Attenuation of intracellular calcium increase: The rapid influx of calcium ions into neutrophils, a crucial step in their activation, is inhibited [, ].
Q4: Are there any in vivo studies demonstrating the efficacy of Boc-Phe-D-Leu-Phe-D-Leu-Phe-OH?
A4: While specific studies on Boc-Phe-D-Leu-Phe-D-Leu-Phe-OH are limited, research on its structural analogs, which also act as FPR1 antagonists, demonstrates their therapeutic potential in animal models. For example, in a rat model of ischemia-reperfusion-induced lung injury, administration of Ac2-26 (an active N-terminal peptide of Annexin A1, another FPR1 ligand) attenuated lung edema, inflammation, and tissue damage []. These effects were abolished by co-administration of Boc2, an FPR1 antagonist structurally similar to Boc-Phe-D-Leu-Phe-D-Leu-Phe-OH, highlighting the role of FPR1 in these processes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


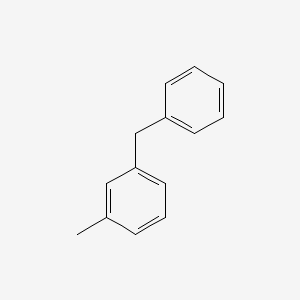


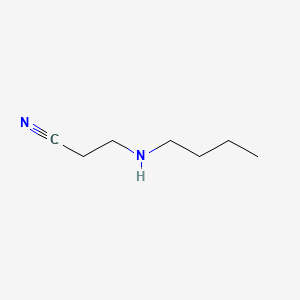

![Bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1266225.png)


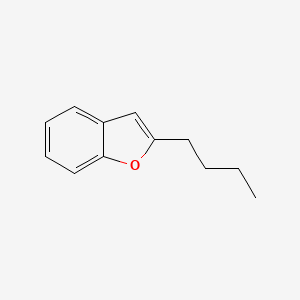

![N-[amino(imino)methyl]benzenesulfonamide](/img/structure/B1266234.png)


